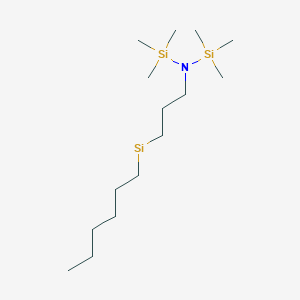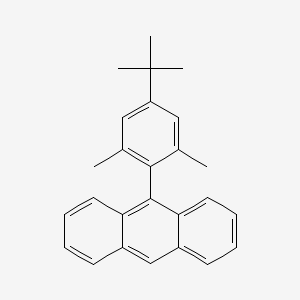
9-(4-Tert-butyl-2,6-dimethylphenyl)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-Tert-butyl-2,6-dimethylphenyl)anthracene is an organic compound with the molecular formula C26H26. It is characterized by its anthracene core substituted with a 4-tert-butyl-2,6-dimethylphenyl group. This compound is known for its unique structural properties, which include multiple aromatic rings and a tert-butyl group that provides steric hindrance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-tert-butyl-2,6-dimethylphenyl)anthracene typically involves the Friedel-Crafts alkylation reaction. This reaction uses anthracene as the starting material and 4-tert-butyl-2,6-dimethylbenzene as the alkylating agent. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:
- Anthracene + 4-tert-butyl-2,6-dimethylbenzene → this compound
- Catalyst: AlCl3
- Solvent: Dichloromethane (CH2Cl2)
- Temperature: Room temperature to reflux
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 9-(4-Tert-butyl-2,6-dimethylphenyl)anthracene undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinones.
- Reduction : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution : Electrophilic aromatic substitution reactions can occur at the anthracene core or the phenyl ring, using reagents like bromine (Br2) or nitric acid (HNO3).
- Oxidation : KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
- Reduction : LiAlH4 in ether, NaBH4 in methanol.
- Substitution : Br2 in carbon tetrachloride (CCl4), HNO3 in sulfuric acid (H2SO4).
- Oxidation : Anthraquinone derivatives.
- Reduction : Reduced anthracene derivatives.
- Substitution : Brominated or nitrated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
9-(4-Tert-butyl-2,6-dimethylphenyl)anthracene has diverse applications in scientific research:
- Chemistry : Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
- Biology : Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
- Medicine : Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
- Industry : Utilized in the production of organic semiconductors and light-emitting diodes (LEDs) due to its photophysical properties.
Wirkmechanismus
The mechanism of action of 9-(4-tert-butyl-2,6-dimethylphenyl)anthracene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. The compound can intercalate into DNA, affecting its structure and function. Additionally, it can participate in electron transfer reactions, influencing redox processes within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 9-Phenylanthracene
- 9-(4-Methylphenyl)anthracene
- 9-(4-Ethylphenyl)anthracene
Uniqueness: 9-(4-Tert-butyl-2,6-dimethylphenyl)anthracene is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This structural feature distinguishes it from other phenyl-substituted anthracenes, making it a valuable compound for specific applications in materials science and organic electronics.
Eigenschaften
CAS-Nummer |
648418-75-1 |
|---|---|
Molekularformel |
C26H26 |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
9-(4-tert-butyl-2,6-dimethylphenyl)anthracene |
InChI |
InChI=1S/C26H26/c1-17-14-21(26(3,4)5)15-18(2)24(17)25-22-12-8-6-10-19(22)16-20-11-7-9-13-23(20)25/h6-16H,1-5H3 |
InChI-Schlüssel |
GOLOMKBKCYSNHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C2=C3C=CC=CC3=CC4=CC=CC=C42)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{2-[3-Methyl-5-(propan-2-yl)phenoxy]acetamido}benzoic acid](/img/structure/B12612187.png)
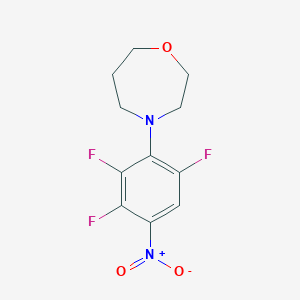
![Benzoic acid, 3-[[[4-[(2,4-dinitrophenyl)amino]phenoxy]acetyl]amino]-](/img/structure/B12612195.png)
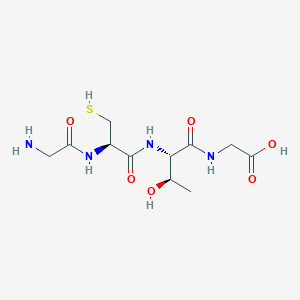
![4(1H)-Quinazolinone, 2-[[2-[4-(1H-indazol-3-yl)-1-piperazinyl]ethyl]amino]-](/img/structure/B12612203.png)
![2,2,2-Trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate](/img/structure/B12612204.png)

![2-Fluoro-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12612234.png)
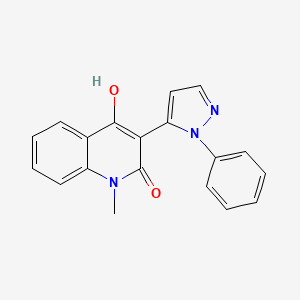
![4-[(Butan-2-yl)oxy]-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12612253.png)
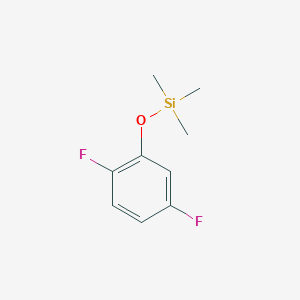
![6-(4-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12612281.png)
![4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one](/img/structure/B12612293.png)
